

Comparative Docking Analysis of Myristicin and Established Monoamine Oxidase Inhibitors

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Compound of Interest

Compound Name: *Myristicin*

Cat. No.: *B1677595*

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A comprehensive in-silico investigation into the binding affinities and interaction patterns of **myristicin**, a natural compound found in nutmeg, against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) is presented. This guide provides a comparative analysis of **myristicin**'s docking performance against well-known MAO inhibitors, offering valuable insights for researchers and drug development professionals in the field of neuropharmacology.

Myristicin, a naturally occurring compound, has been identified as a weak inhibitor of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters.^{[1][2]} This guide delves into a comparative molecular docking study to elucidate the binding potential of **myristicin** against both MAO-A and MAO-B isoforms and contrasts it with established clinical inhibitors. Understanding these interactions at a molecular level is pivotal for the development of novel therapeutics for neurological disorders.

Quantitative Docking Results

Molecular docking simulations were performed to predict the binding affinity of **myristicin** and a selection of known MAO inhibitors with human MAO-A and MAO-B. The binding energies, which indicate the strength of the interaction, are summarized in the tables below. A more negative binding energy suggests a stronger and more favorable interaction.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) against MAO-A

| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
|------------|-----------------------|--------|---------------------------|
| Myristicin | Natural Compound | 2BXR | -6.8 |
| Clorgyline | Known MAO-A Inhibitor | 2BXR | -8.9 |
| Myricetin | Natural Compound | 2BXR | -9.79[3] |

Table 2: Comparative Docking Scores (Binding Energy in kcal/mol) against MAO-B

| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
|-----------------------|---------------------------|---------------|---------------------------|
| Myristicin | Natural Compound | 2V5Z | -7.2 |
| Deprenyl (Selegiline) | Known MAO-B Inhibitor | 2V5Z | -9.5 |
| Rasagiline | Known MAO-B Inhibitor | 1GOS | -9.8 |
| Safinamide | Known MAO-B Inhibitor | 2V5Z | -10.1 |
| Daidzin | Natural Compound | Not Specified | -10.9[4][5] |
| Brexpiprazole | Repurposed Drug Candidate | Not Specified | -12.1 |

Experimental Protocols

The molecular docking studies were conducted using AutoDock Vina, a widely recognized computational docking program. A detailed protocol is provided below to ensure reproducibility.

1. Preparation of Receptor and Ligand

- **Receptor Preparation:** The three-dimensional crystal structures of human MAO-A (PDB ID: 2BXR) and MAO-B (PDB IDs: 2V5Z, 1GOS) were obtained from the RCSB Protein Data

Bank. Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added to the receptor molecules using AutoDock Tools. The prepared receptor files were saved in the PDBQT format.

- **Ligand Preparation:** The 3D structures of **myristicin** and the known MAO inhibitors (Clorgyline, Deprenyl, Rasagiline, and Safinamide) were obtained from the PubChem database. The ligand structures were prepared by assigning Gasteiger charges and saved in the PDBQT format using AutoDock Tools.

2. Docking Simulation using AutoDock Vina

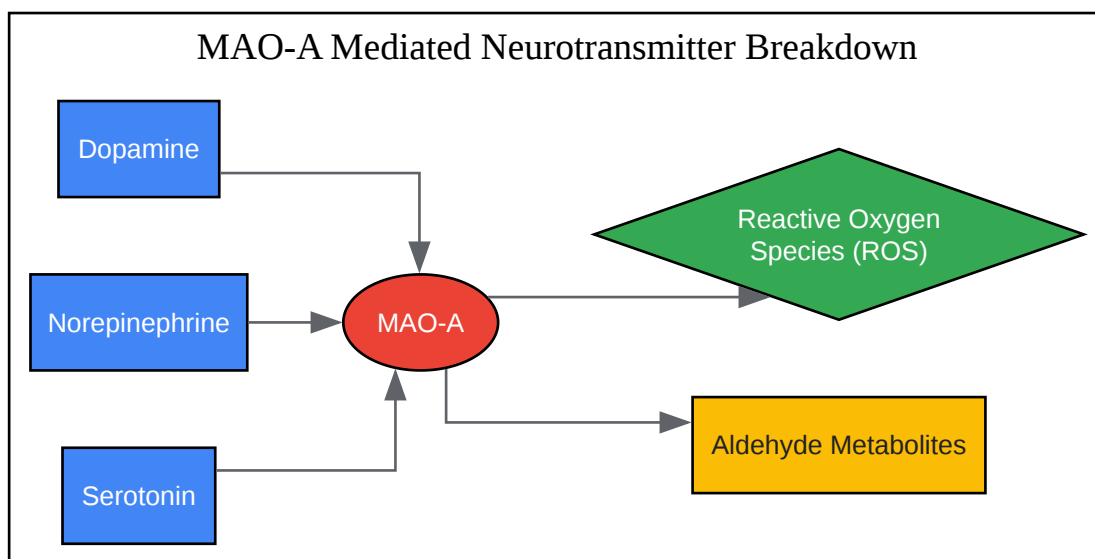
- **Grid Box Generation:** A grid box was defined to encompass the active site of each MAO enzyme. The grid box dimensions were centered on the active site cavity, ensuring that it was large enough to allow the ligand to move freely.
- **Docking Parameters:** The docking simulations were performed using the Lamarckian Genetic Algorithm. The exhaustiveness of the search was set to 8, and the number of binding modes was set to 9.
- **Execution:** The docking was executed using the AutoDock Vina command-line interface. The output files, in PDBQT format, contained the predicted binding poses and their corresponding binding affinities.

3. Analysis of Results

The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site of the MAO enzymes were visualized and analyzed using discovery Studio Visualizer to understand the molecular basis of the binding.

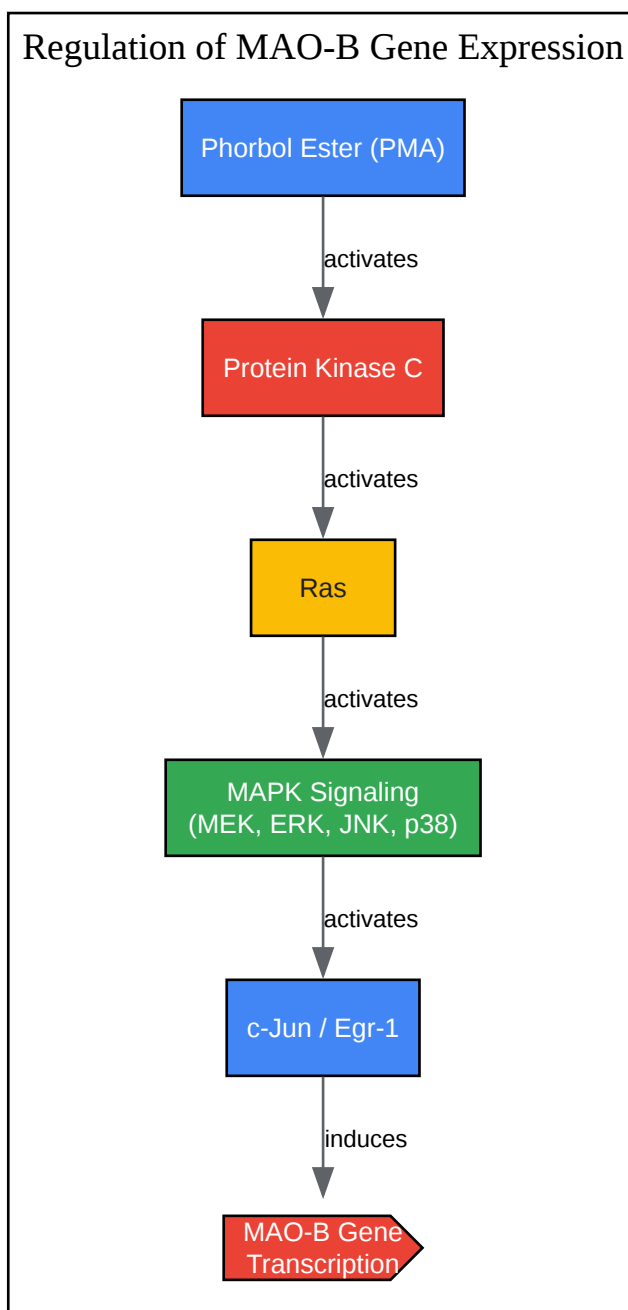
Signaling Pathways and Experimental Workflow

To visualize the broader context of MAO inhibition and the methodology of this study, the following diagrams are provided.



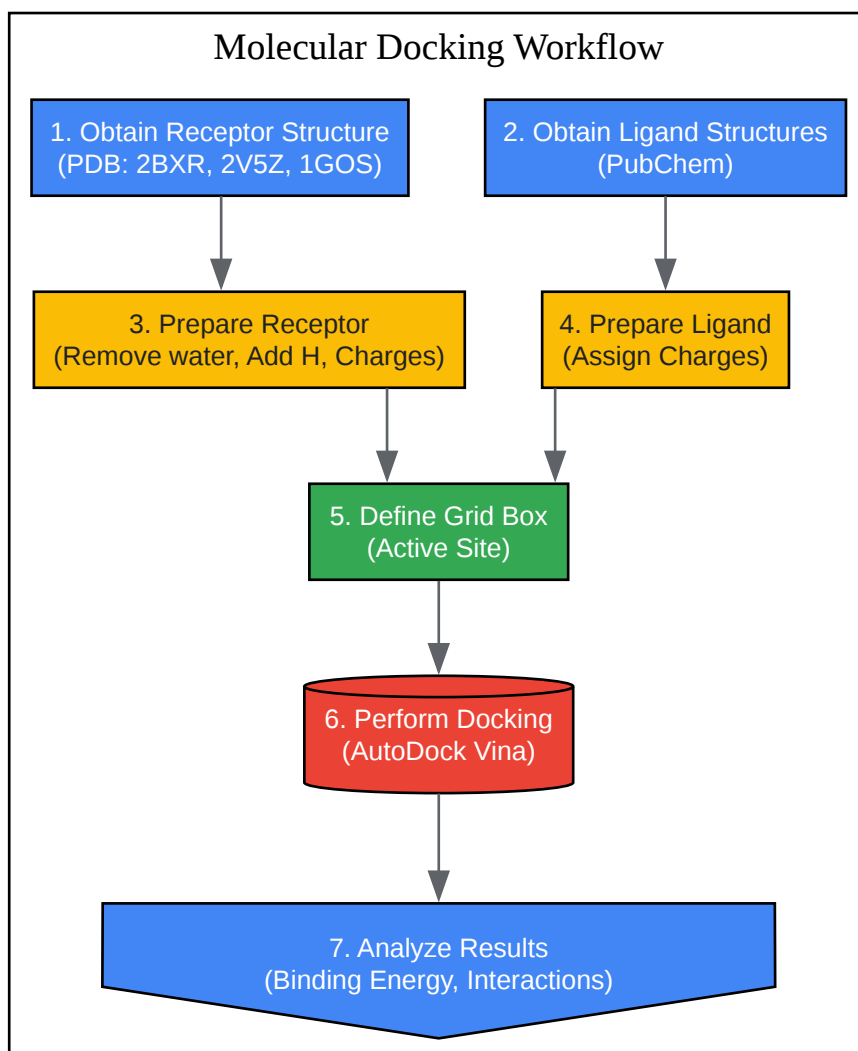
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MAO-A neurotransmitter degradation pathway.



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MAO-B gene expression regulatory pathway.



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Workflow for the molecular docking study.

Conclusion

This comparative docking study provides valuable in-silico evidence for the potential of **myristicin** as a modulator of MAO enzymes. While the binding affinity of **myristicin** is predicted to be lower than that of the established, potent MAO inhibitors, its interactions within the active sites of both MAO-A and MAO-B suggest it could serve as a lead compound for the development of novel, natural product-based MAO inhibitors. The detailed experimental protocol provided herein offers a robust framework for further computational and experimental

validation of these findings. Future studies should focus on in-vitro enzyme inhibition assays to confirm the inhibitory activity and selectivity of **myristicin** and its derivatives.

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